molecular formula C22H20N4OS2 B14801091 2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide

2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide

Cat. No.: B14801091
M. Wt: 420.6 g/mol
InChI Key: OQCRFZAFCYXBPC-UHFFFAOYSA-N
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Description

N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes both aniline and diphenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide typically involves the reaction of aniline with carbon disulfide and hydrazine, followed by the addition of diphenylacetyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide shares similarities with other thiosemicarbazide derivatives and diphenylacetamide compounds.
  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • Organochlorine compounds : Organic compounds containing chlorine atoms, such as chloroform and dichloromethane.

Uniqueness

The uniqueness of N-{[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N4OS2

Molecular Weight

420.6 g/mol

IUPAC Name

2,2-diphenyl-N-[(phenylcarbamothioylamino)carbamothioyl]acetamide

InChI

InChI=1S/C22H20N4OS2/c27-20(19(16-10-4-1-5-11-16)17-12-6-2-7-13-17)24-22(29)26-25-21(28)23-18-14-8-3-9-15-18/h1-15,19H,(H2,23,25,28)(H2,24,26,27,29)

InChI Key

OQCRFZAFCYXBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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